(R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride
Overview
Description
Scientific Research Applications
Enantiomeric Excess Determination in α-Amino Acids : The compound has been utilized in the enantiomeric excess determination of α-amino acids using 19F NMR spectroscopy. This application is significant in the synthesis and resolution of related complexes (Levrat, Stoeckli-Evans, & Engel, 2002).
Synthesis of Enantiopure Derivatives : It has been used in the one-pot synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives. This method is noted for its convenience and efficiency in amide formation (Li, Shang, Cheng, & Zhao, 2013).
Study of Macrocyclic Peptides : The compound is involved in the study of macrocyclic peptides, where its differentiations of various (R)- and (S)- ammonium and α-amino acid ester salts are examined (Miyake, Kojima, Yamashita, & Ohsuka, 1993).
Investigation in Progestins and Antiprogestins : Research has been conducted on its relation to nonsteroidal progestins and antiprogestins, especially in the context of the progesterone and androgen receptors (Dukes, Furr, Hughes, Tucker, & Woodburn, 2000).
Synthesis of Chiral Compounds : The compound is used in the synthesis of chiral compounds like N-methyl'-(1-phenylethyl)-substituted anthranilamides (Fei, Neda, Thönnessen, Jones, & Schmutzler, 1997).
Development of Novel Dipeptide Mimetics : It has been synthesized and characterized in the context of novel dipeptide mimetics with hydantoin moiety, highlighting its versatility in peptide mimicry (Todorov & Naydenova, 2010).
Anticonvulsant Applications : Studies have been conducted on DL-Fluorobenzenamides derivatives, including this compound, for their anticonvulsant activities (Meza-Toledo et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]pentanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O.ClH/c1-9(10-5-3-2-4-6-10)18-11(12(17)19)7-8-13(14,15)16;/h2-6,9,11,18H,7-8H2,1H3,(H2,17,19);1H/t9-,11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBXDGYFBQOTLF-FOKYBFFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(CCC(F)(F)F)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@H](CCC(F)(F)F)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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